Tris(4-chlorophenyl) borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

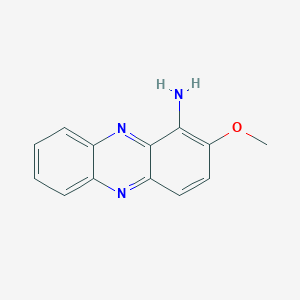

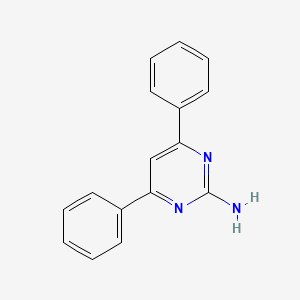

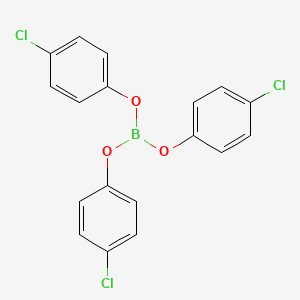

Tris(4-chlorophenyl) borate is a chemical compound with the molecular formula C18H12BCl3O3 . It is also known as Boric Acid Tris(4-chlorophenyl) Ester . It appears as a white or colorless to light yellow powder, lump, or clear liquid .

Molecular Structure Analysis

The molecular weight of Tris(4-chlorophenyl) borate is 393.45 . The IUPAC Standard InChI is InChI=1S/C18H12BCl3O3/c20-13-1-7-16 (8-2-13)23-19 (24-17-9-3-14 (21)4-10-17)25-18-11-5-15 (22)6-12-18/h1-12H .Physical And Chemical Properties Analysis

Tris(4-chlorophenyl) borate is a liquid at 20 degrees Celsius . The compound’s density is 1.3±0.1 g/cm3, and it has a boiling point of 411.8±45.0 °C .Wissenschaftliche Forschungsanwendungen

Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane is known for its role as an activator in Ziegler-Natta chemistry, and its unique properties as a strong Lewis acid have expanded its use in catalysis, including hydrometallation reactions, alkylations, and aldol-type reactions. It demonstrates the ability to catalyze tautomerizations and stabilize less favored tautomeric forms, indicating potential applications of tris(4-chlorophenyl) borate in similar contexts (Erker, 2005).

Photocatalysis

Indium borate, synthesized via a sol-gel method, has been studied for its photocatalytic activity, particularly in the photodegradation of 4-chlorophenol. This research highlights the potential of borate compounds in environmental remediation and suggests that tris(4-chlorophenyl) borate could be explored for similar applications (Yuan et al., 2012).

Electrochemistry

Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) ditetrakis(4-chlorophenyl)borate nanoislands have been explored for their electrochemical activity and electrochemiluminescence, showing promise in developing sensitive pH sensors and in detecting phenolic compounds. This indicates the role of borate compounds in enhancing electrochemical methods and devices (Chen et al., 2009).

Polymer Science

The use of tris(pentafluorophenyl)borane as a catalyst for the ring-opening polymerization of 1,3-benzoxazines demonstrates the utility of borate compounds in polymer chemistry, suggesting that tris(4-chlorophenyl) borate might be used to catalyze similar polymerization reactions, potentially lowering activation temperatures and affecting polymer properties (Arslan et al., 2018).

Electrolyte Improvement for Batteries

Research on tris(trimethylsilyl) borate has shown it can improve the performance of lithium-ion batteries by modifying the solid electrolyte interface on electrodes. Such studies indicate the broader applicability of borate compounds, including tris(4-chlorophenyl) borate, in enhancing battery technology (Cai et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

tris(4-chlorophenyl) borate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZIIBFQMIXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BCl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348261 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-chlorophenyl) borate | |

CAS RN |

7359-58-2 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)